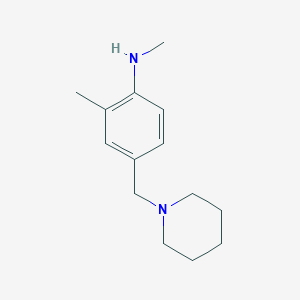
Benzenamine, N,2-dimethyl-4-(1-piperidinylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenamine, N,2-dimethyl-4-(1-piperidinylmethyl)- is an organic compound with a complex structure that includes a benzenamine core substituted with dimethyl and piperidinylmethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N,2-dimethyl-4-(1-piperidinylmethyl)- typically involves multi-step organic reactions. One common method includes the alkylation of benzenamine derivatives with piperidinylmethyl halides under basic conditions. The reaction conditions often require the use of solvents like dichloromethane or toluene and catalysts such as potassium carbonate or sodium hydride to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, which are crucial for scaling up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, N,2-dimethyl-4-(1-piperidinylmethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding nitro or quinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in the formation of amine derivatives.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzenamine ring can be further functionalized using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium on carbon
Substitution: Bromine, nitric acid
Major Products
The major products formed from these reactions include nitrobenzenamine derivatives, quinones, and various substituted benzenamines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Benzenamine, N,2-dimethyl-4-(1-piperidinylmethyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism by which Benzenamine, N,2-dimethyl-4-(1-piperidinylmethyl)- exerts its effects involves its interaction with specific molecular targets. The piperidinylmethyl group enhances its ability to cross biological membranes, allowing it to reach intracellular targets. Once inside the cell, it can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzenamine, N,N-dimethyl-: A simpler analog with similar chemical properties but lacking the piperidinylmethyl group.
Benzenamine, N,N-dimethyl-4-nitro-: Contains a nitro group, which significantly alters its reactivity and applications.
Benzenamine, N,4-dimethyl-: Another analog with different substitution patterns on the benzenamine ring.
Uniqueness
Benzenamine, N,2-dimethyl-4-(1-piperidinylmethyl)- is unique due to the presence of the piperidinylmethyl group, which imparts distinct chemical and biological properties. This group enhances its solubility, membrane permeability, and potential interactions with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
29608-20-6 |
|---|---|
Molecular Formula |
C14H22N2 |
Molecular Weight |
218.34 g/mol |
IUPAC Name |
N,2-dimethyl-4-(piperidin-1-ylmethyl)aniline |
InChI |
InChI=1S/C14H22N2/c1-12-10-13(6-7-14(12)15-2)11-16-8-4-3-5-9-16/h6-7,10,15H,3-5,8-9,11H2,1-2H3 |
InChI Key |
TYSPDCXRJPJIFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)CN2CCCCC2)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















